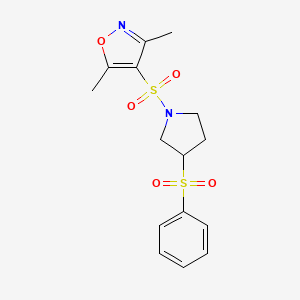

3,5-Dimethyl-4-((3-(phenylsulfonyl)pyrrolidin-1-yl)sulfonyl)isoxazole

Description

Properties

IUPAC Name |

4-[3-(benzenesulfonyl)pyrrolidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O5S2/c1-11-15(12(2)22-16-11)24(20,21)17-9-8-14(10-17)23(18,19)13-6-4-3-5-7-13/h3-7,14H,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHJMZXVKLDRQRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-((3-(phenylsulfonyl)pyrrolidin-1-yl)sulfonyl)isoxazole typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole ring, followed by the introduction of the dimethyl groups and the pyrrolidine ring. The phenylsulfonyl group is then added to the pyrrolidine ring through sulfonylation reactions. Common reagents used in these reactions include sulfonyl chlorides, pyrrolidine, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-((3-(phenylsulfonyl)pyrrolidin-1-yl)sulfonyl)isoxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

3,5-Dimethyl-4-((3-(phenylsulfonyl)pyrrolidin-1-yl)sulfonyl)isoxazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3,5-Dimethyl-4-((3-(phenylsulfonyl)pyrrolidin-1-yl)sulfonyl)isoxazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s sulfonyl groups can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The isoxazole ring and pyrrolidine moiety contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Notes

- Data Limitations : Direct experimental data for the target compound are absent in the provided evidence; comparisons rely on structural extrapolation from analogs.

- Contradictions : highlights lower yields for sulfonamide-linked piperidines, but the target compound’s dual sulfonyl groups may exacerbate synthetic challenges.

- Research Gaps : Solubility, stability, and biological activity data for the target compound remain unverified and require further investigation.

Biological Activity

The compound 3,5-Dimethyl-4-((3-(phenylsulfonyl)pyrrolidin-1-yl)sulfonyl)isoxazole is a derivative of isoxazole, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 350.5 g/mol. The structure includes a sulfonamide group, which is known for enhancing biological activity through various mechanisms.

The biological activity of isoxazole derivatives often stems from their ability to interact with specific biological targets. Key mechanisms include:

- Antibacterial Activity : Sulfonamide groups are known to inhibit bacterial growth by interfering with folic acid synthesis. Compounds like 3,5-Dimethylisoxazole derivatives have shown effectiveness against both gram-positive and gram-negative bacteria .

- Anticancer Properties : Isoxazole derivatives have demonstrated anticancer activity through various pathways, including apoptosis induction and cell cycle arrest. For instance, compounds with structural similarities to 3,5-Dimethylisoxazole have shown IC50 values in the micromolar range against various cancer cell lines .

Biological Activity Data

| Activity Type | IC50 Value (µM) | Cell Line/Organism | Reference |

|---|---|---|---|

| Antibacterial | N/A | Various Bacteria | |

| Anticancer | 42.8 | MCF-7 (Breast Cancer) | |

| Anticancer | 16.0 | HCT116 (Colon Cancer) | |

| Anticancer | 67.6 | U87 (Glioblastoma) |

Case Studies

- Anticancer Activity : A study synthesized several isoxazole derivatives and evaluated their anticancer properties against human cancer cell lines. The compound exhibited significant antiproliferative effects, particularly in MCF-7 and HCT116 cells, with IC50 values indicating strong potential for further development as an anticancer agent .

- Antibacterial Efficacy : Research has demonstrated that sulfonamide-containing isoxazole derivatives possess broad-spectrum antibacterial activity. The mechanism involves inhibition of bacterial dihydropteroate synthase, crucial for folate synthesis .

- Structure-Activity Relationship (SAR) : Studies have elucidated the SAR of isoxazole derivatives, indicating that modifications to the sulfonamide group can enhance biological activity. For example, the introduction of electron-donating groups significantly improved anticancer potency .

Q & A

Q. Methodological Optimization :

- Use anhydrous conditions (e.g., dry THF) to suppress hydrolysis of sulfonyl chlorides .

- Control reaction temperatures (e.g., 0–25°C) to slow side reactions .

- Employ HPLC or column chromatography for purification, leveraging differences in polarity between intermediates .

How can structural ambiguities in this compound be resolved using spectroscopic and computational methods?

Advanced Analytical Workflow

Conflicting NMR or mass spectrometry data may arise due to rotational isomerism or crystal packing effects. A systematic approach includes:

Multi-nuclear NMR : Compare , , and spectra to confirm sulfonamide connectivity .

DFT Calculations : Predict chemical shifts and compare with experimental data to validate rotational conformers .

X-ray Crystallography : Resolve absolute configuration if crystal growth is feasible (e.g., using slow evaporation in dichloromethane/hexane) .

What pharmacological screening strategies are suitable for evaluating this compound’s bioactivity?

Q. Basic Biological Evaluation

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .

- Anti-inflammatory screening : Measure COX-2 inhibition using ELISA kits, comparing potency to celecoxib .

- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices .

Q. Advanced Mechanistic Probes :

- SAR studies : Modify the phenylsulfonyl or pyrrolidine groups to assess their roles in target binding .

- Molecular docking : Model interactions with COX-2 or bacterial enzymes (e.g., dihydrofolate reductase) using AutoDock Vina .

How do electronic effects of the sulfonyl groups influence reactivity in downstream functionalization?

Advanced Chemical Reactivity

The electron-withdrawing sulfonyl groups activate the isoxazole ring toward nucleophilic substitution but deactivate it for electrophilic attacks:

Q. Methodological Guidance

- SPARC Calculator : Estimate pKa and logP to predict absorption .

- SwissADME : Simulate cytochrome P450 metabolism and identify vulnerable sites (e.g., sulfonyl groups) .

- GLORY : Predict glucuronidation and sulfation sites using fragment-based machine learning .

How can the stereochemistry of the pyrrolidine-sulfonyl moiety impact biological activity?

Advanced Structural Analysis

The 3-(phenylsulfonyl)pyrrolidine group may adopt distinct conformers, affecting target binding. To assess this:

Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column .

Pharmacophore Mapping : Compare docking scores of (R)- and (S)-configurations against protein targets .

What strategies mitigate degradation during long-term storage of this compound?

Q. Basic Stability Protocols

Q. Degradation Pathways :

| Condition | Degradation Product | Mitigation Strategy | Reference |

|---|---|---|---|

| High humidity | Sulfonic acid derivative | Desiccant (silica gel) | |

| UV exposure | Ring-opened isoxazole | Store in dark at -80°C |

How can researchers validate the purity of intermediates during multi-step synthesis?

Q. Quality Control Workflow

- TLC Monitoring : Use ethyl acetate/hexane (3:7) to track reaction progress .

- HPLC-DAD : Quantify impurities >0.1% with a C18 column (ACN/water gradient) .

- Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .

What are the limitations of current SAR studies for this compound class, and how can they be addressed?

Q. Critical Research Gaps

Q. Advanced Solutions :

- Cryo-EM : Resolve compound-target complexes at near-atomic resolution .

- PROTAC Design : Link the compound to E3 ligase binders for targeted protein degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.